Hexaflumuron

Vue d'ensemble

Description

L’hexaflumuron est un insecticide benzoylphénylurée connu pour son rôle d’inhibiteur de la synthèse de la chitine. Il est principalement utilisé pour lutter contre les parasites tels que les termites et autres insectes en perturbant leur croissance et leur développement. Ce composé est une poudre blanche inodore à température ambiante et plus dense que l’eau .

Applications De Recherche Scientifique

Hexaflumuron has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chitin synthesis inhibition and its effects on insect growth.

Biology: Investigated for its impact on insect physiology and development.

Industry: Widely used in agriculture to control pests in crops such as turnip and cauliflower.

Mécanisme D'action

L’hexaflumuron agit comme un régulateur de croissance des insectes en inhibant la synthèse de la chitine. La chitine est un composant essentiel de l’exosquelette des insectes. En perturbant sa synthèse, l’this compound empêche les insectes de former un nouvel exosquelette, ce qui entraîne leur mort. Les cibles moléculaires comprennent les enzymes impliquées dans la voie de synthèse de la chitine, et le composé active la voie d’apoptose dépendante de JNK .

Safety and Hazards

Orientations Futures

While Hexaflumuron is a useful pesticide, its hazardous effects on humans and the environment raise concerns. Future research could focus on finding safer alternatives or improving the safety profile of this compound. Additionally, more studies are needed to understand the neurotoxicity of this compound .

Analyse Biochimique

Biochemical Properties

Hexaflumuron is a systemic insect growth regulator (IGR) from the benzoylurea’s family of pesticides . It works by blocking the chitin synthesis in the insect’s body . Chitin is a crucial component of the exoskeleton of insects, and by inhibiting its synthesis, this compound effectively halts the growth of the insect .

Cellular Effects

This compound has been shown to produce significant changes in cellular processes. In a study conducted on rats, both this compound and another pesticide produced a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . These changes indicate that this compound can influence cellular metabolism and potentially disrupt normal cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interference with chitin synthesis . This interference occurs at the molecular level, affecting the enzymes involved in chitin production and thus disrupting the formation of the insect’s exoskeleton . This mechanism of action is what makes this compound an effective insect growth regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, in anaerobic soil, this compound has a half-life ranging from 40-64 days . This suggests that the effects of this compound can change over time, with the compound becoming less effective as it degrades .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a study conducted on rats, this compound was administered orally every day for 28 days at a dose equal to 1/10 LD50 from the active ingredient . The results showed marked changes in walking, body tension, alertness, and head movement with a significant reduction in rats’ body weight in both this compound receiving groups .

Metabolic Pathways

This suggests that it may interact with the enzymes involved in this metabolic pathway .

Transport and Distribution

Given its role as a chitin synthesis inhibitor, it is likely that it is transported to areas where chitin synthesis occurs .

Subcellular Localization

Given its role as a chitin synthesis inhibitor, it is likely that it is localized to areas within the cell where chitin synthesis occurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’hexaflumuron peut être synthétisé en utilisant de la 3,5-dichloro-4-(1,1,2,2-tétrafluoroéthoxy)aniline et du cyanate de sodium comme matières premières. Le processus implique les étapes suivantes :

Catalyse par transfert de phase : La réaction est effectuée dans une solution aqueuse d’acide acétique avec un catalyseur de transfert de phase à des températures allant de 0 à 80 °C pendant 1 à 12 heures. Le produit résultant est la 3,5-dichloro-4-(1,1,2,2-tétrafluoroéthoxy)phénylurée.

Réaction de condensation : Cet intermédiaire est ensuite mis à réagir avec le chlorure de 2,6-difluorobenzoyle en présence de chlorure de zinc anhydre et de trichlorure anhydre comme catalyseurs. La réaction est réalisée à 65 à 150 °C pendant 1 à 24 heures sous vide pour éliminer le gaz chlorure d’hydrogène.

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Le processus garantit un rendement élevé, une pureté du produit et la sécurité, ce qui le rend adapté aux applications commerciales .

Analyse Des Réactions Chimiques

Types de réactions : L’hexaflumuron subit principalement une hydrolyse et une photodégradation. Il est relativement stable en milieu acide et neutre, mais peut s’hydrolyser en milieu alcalin.

Réactifs et conditions courantes :

Hydrolyse : Implique l’utilisation d’eau et de conditions alcalines.

Photodégradation : Exposition à la lumière du soleil ou aux rayons ultraviolets.

Principaux produits formés : L’hydrolyse de l’this compound conduit à la formation de 3,5-dichloro-4-(1,1,2,2-tétrafluoroéthoxy)aniline et d’autres produits de dégradation .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la synthèse de la chitine et ses effets sur la croissance des insectes.

Biologie : Étudié pour son impact sur la physiologie et le développement des insectes.

Industrie : Largement utilisé en agriculture pour lutter contre les parasites des cultures comme le navet et le chou-fleur.

Comparaison Avec Des Composés Similaires

L’hexaflumuron fait partie de la famille des insecticides benzoylphénylurées, qui comprend des composés comme le téflubenzuron, le diflubenzuron et le lufénuron. Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leurs applications spécifiques et leur efficacité :

Téflubenzuron : Utilisé principalement en agriculture pour la lutte antiparasitaire.

Diflubenzuron : Communément utilisé en foresterie et en agriculture.

Lufénuron : Utilisé en médecine vétérinaire pour lutter contre les puces chez les animaux de compagnie.

L’this compound se distingue par sa grande efficacité dans la lutte contre les termites et son application en aquaculture pour lutter contre les infestations de poux de mer .

Propriétés

IUPAC Name |

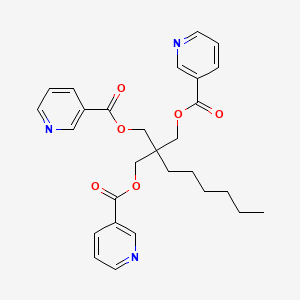

N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPBRKPHBKNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F6N2O3 | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032620 | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid | |

CAS No. |

86479-06-3 | |

| Record name | Hexaflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

202-205 °C | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of hexaflumuron in insects?

A1: this compound primarily targets chitin synthesis in insects, disrupting the formation of the insect cuticle during molting. [, , , , , , , , ]

Q2: What are the downstream effects of this compound on insect development?

A2: By inhibiting chitin synthesis, this compound causes various developmental abnormalities in insects, including:

- Abnormal Molting: Insects may experience difficulty shedding their old cuticle, leading to death or deformities. [, , ]

- Cuticle Malformation: The newly formed cuticle may be thin, weak, or structurally compromised, making insects vulnerable to dehydration and infection. [, , ]

- Reduced Feeding and Movement: Affected insects may exhibit decreased mobility and feeding, ultimately leading to death. [, ]

- Reproductive Disruption: this compound can impair egg development, reduce egg hatch, and affect the reproductive system of adult insects. [, , , , , , ]

Q3: How does this compound affect the ultrastructure of insect embryos?

A3: Research on the sugar beet weevil, Aubeonymus mariaefranciscae, demonstrates that this compound disrupts the integument ultrastructure of embryos. The procuticle is particularly affected, appearing amorphous and lacking the typical lamellated organization due to irregular chitin-protein deposition. This ultimately leads to mechanical weakness and embryonic death. []

Q4: Does this compound directly affect enzyme activity in insects?

A4: Research suggests that this compound can influence enzyme activity in insects. Studies on the common cutworm, Spodoptera litura, indicate that this compound can activate phenoloxidase activity in a dose-dependent manner. [] Additionally, studies on the elm leaf beetle, Xanthogaleruca luteola, found that this compound affects the activities of detoxification enzymes (glutathione S-transferase, general esterases) and the immunological enzyme phenoloxidase. []

Q5: How does the presence of competing food sources affect this compound consumption by termites?

A5: Studies show that competing food sources can significantly reduce termite consumption of this compound-treated baits. For instance, termites presented with both this compound-treated and untreated diets showed a clear preference for the untreated option, leading to a substantial decrease in this compound intake. [, ]

Q6: Does the addition of phagostimulatory sugars to baits influence the effectiveness of this compound against termites?

A6: Yes, research suggests that incorporating phagostimulatory sugars like xylose into this compound baits can enhance their effectiveness. These sugars stimulate termite feeding, leading to increased this compound uptake and transfer within the colony, ultimately resulting in higher mortality rates. []

Q7: How does temperature affect the efficacy of this compound against termites?

A7: Temperature significantly influences this compound's efficacy against termites. Studies using Reticulitermes flavipes and Coptotermes formosanus revealed that this compound's toxicity is limited at lower temperatures (10-20°C) but increases significantly at 25-30°C. This difference is likely linked to temperature-dependent molting rates in termites. []

Q8: How is this compound absorbed and distributed in insects?

A8: this compound is primarily absorbed through ingestion and contact. Following uptake, it is distributed throughout the insect's body, with varying accumulation levels observed in different tissues. [, , , ]

Q9: How is this compound metabolized and excreted by insects?

A9: Studies indicate that insects have a limited ability to metabolize this compound. It is primarily excreted unchanged in feces and regurgitated material. [, ]

Q10: What is the rate of this compound clearance in termites?

A10: Research shows that this compound clearance in termites is relatively slow. Studies on Reticulitermes flavipes reported a mean clearance half-life of approximately 9 days, indicating a prolonged presence of the insecticide within the insect's body. []

Q11: How efficiently is this compound transferred between termites?

A11: this compound exhibits efficient transfer between termites through trophallaxis (food sharing), enabling its spread throughout the colony, even among individuals not directly exposed to the insecticide. This transfer mechanism contributes to the effectiveness of this compound in controlling termite populations. [, , ]

Q12: What is the environmental fate of this compound?

A13: this compound is relatively persistent in the environment, with half-lives in soil ranging from 3 to 8 days depending on environmental conditions. [, , , , , ]

Q13: How does this compound degrade in the environment?

A14: this compound degradation is primarily driven by biodegradation, with anaerobic processes playing a significant role. Soil conditions, such as pH and organic matter content, influence its degradation rate. []

Q14: Does this compound pose any risks to non-target organisms?

A15: While this compound is considered relatively safe for mammals and birds, it can negatively impact non-target invertebrates, particularly those inhabiting aquatic environments. [, ]

Q15: What analytical methods are commonly used to quantify this compound in various matrices?

A16: High-performance liquid chromatography (HPLC) is the most frequently employed technique for quantifying this compound residues in environmental and biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)